molecular formula C17H14O4S B1684582 Rofecoxib CAS No. 162011-90-7

Rofecoxib

Número de catálogo B1684582
Número CAS: 162011-90-7
Peso molecular: 314.4 g/mol
Clave InChI: RZJQGNCSTQAWON-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

Rofecoxib is metabolized primarily by cytosolic reductases to inactive metabolites . It is eliminated predominantly by hepatic metabolism with a terminal half-life of approximately 17 hours during steady state . The synthesis of Rofecoxib involves complex and variable pharmacokinetics .


Molecular Structure Analysis

Rofecoxib has a molecular formula of C17H14O4S and a molar mass of 314.36 g·mol −1 . It belongs to the stilbenes, which are organic compounds containing a 1,2-diphenylethylene moiety .


Chemical Reactions Analysis

Rofecoxib is highly plasma-protein bound . It is poorly water soluble, photosensitive, and base-sensitive in solution form . Its drug delivery has been improved using varied formulation approaches .


Physical And Chemical Properties Analysis

Rofecoxib has high bioavailability, poor aqueous solubility, and an elimination half-life suitable for daily administration . It has a volume of distribution approximating body mass .

Aplicaciones Científicas De Investigación

    Pharmacology and Medicine

    • Rofecoxib is a new generation non-steroidal anti-inflammatory agent (NSAID) that exhibits promising anti-inflammatory, analgesic, and antipyretic activity .
    • It selectively inhibits cyclooxygenase (COX)-2 isoenzyme in a dose-dependent manner .
    • Various experimental models and clinical studies have demonstrated rofecoxib to be superior, or at least equivalent, in anti-inflammatory, analgesic, and antipyretic efficacy to comparator nonselective NSAIDs in osteoarthritis, rheumatoid arthritis, and other pain models .
    • The pharmacokinetics of rofecoxib has been found to be complex and variable. Mean oral bioavailability after a single dose of rofecoxib (12.5, 25, or 50 mg) is 93% with t max varying widely between 2 and 9 h .

    Bioinformatics

    • The selective cyclooxygenase-2 (COX-2) inhibitor rofecoxib was selected as a pivot molecule to perform virtual ligand-based screening from six commercial databases .
    • Pharmacokinetic and toxicological parameters were used to determine the best potential compounds .
    • The compounds proceeded to the molecular anchorage study, which showed promising results of binding affinity with the h COX-2 receptor .
    • Molecular dynamics (MD) simulations were used to evaluate the interaction of the compounds with the target h COX-2 during 150 ns .

    Chemistry

    • Carborane-containing derivatives of rofecoxib have been synthesized .
    • These derivatives display remarkable cytotoxic or cytostatic activity in the micromolar range .

Propiedades

IUPAC Name

3-(4-methylsulfonylphenyl)-4-phenyl-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4S/c1-22(19,20)14-9-7-12(8-10-14)15-11-21-17(18)16(15)13-5-3-2-4-6-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJQGNCSTQAWON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023567
Record name Rofecoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble, Sparingly soluble in acetone, slightly soluble in methanol and isopropyl acetate, very slightly soluble in ethanol, practically insoluble in octanol, and insoluble in water., In water, 472 mg/L at 25 °C /Estimated/
Record name Rofecoxib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00533
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ROFECOXIB
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7262
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

3.2X10-9 mm Hg at 25 °C /Estimated/
Record name ROFECOXIB
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7262
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

The anti-inflammatory, analgesic, and antipyretic effects of NSAIDs appear to result from the inhibition of prostaglandin synthesis. Although the exact mechanism of action has not been determined, these effects appear to be mediated through the inhibition of the COX-2 isoenzyme at the sites of inflammation with subsequent reduction in the synthesis of certain prostaglandins from their arachidonic acid precursors. Rofecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is important for the mediation of inflammation and pain. Unlike non-selective NSAIDs, rofecoxib does not inhibit platelet aggregation. It also has little to no affinity for COX-1., Rofecoxib is a nonsteroidal anti-inflammatory drug (NSAID) with anti-inflammatory, analgesic, and antipyretic therapeutic effects. It has been proposed that rofecoxib inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), resulting in a decreased formation of precursors of prostaglandins. Rofecoxib does not inhibit cyclooxygenase-1 (COX-1) isoenzyme in humans at therapeutic concentrations.
Record name Rofecoxib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00533
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ROFECOXIB
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7262
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Rofecoxib

Color/Form

White to off-white to light yellow powder

CAS RN

162011-90-7
Record name Rofecoxib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162011-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rofecoxib [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162011907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rofecoxib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00533
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name rofecoxib
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758705
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name rofecoxib
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=720256
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Rofecoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[4-(methylsulfonyl)phenyl]-3-phenylfuran-2(5H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROFECOXIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QTW8Z7MCR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ROFECOXIB
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7262
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

Into a 20 ml glass ampule are added 1 g of 2-(4-(methylsulfonyl)phenyl)phenylacetylene, 20 mg of Rh4 (CO)12, 1.5 g of Et3N, 10 ml of THF, 1 ml of water under nitrogen atmosphere, and the ampule is placed in a 100-ml stainless steel autoclave. The reaction system is flushed three times with CO then charged at room temperature to a initial CO pressure of 100 atm. The reaction is carried at 100° C. for 5 h. The solution is then diluted with 50 ml of benzene and washed with brine, 1N HCl. The benzene solution is dried over Na2SO4, and concentrated. The crude products are separated by column chromatography on silica gel eluted with 2:1 EtOAc/hexane to give the title compound and its regioisomer.
[Compound]
Name
glass
Quantity
20 mL
Type
reactant
Reaction Step One
Name
2-(4-(methylsulfonyl)phenyl)phenylacetylene
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of phenylacetic acid (27.4 g, 201 mmol) and 2-bromo-1-(4-(methylsulfonyl)phenyl)ethanone (Example 9, Step 1) (60 g, 216 mmol, 1.075 eq.) in acetonitrile (630 mL) at 25° C. was added slowly triethylamine (30.8 mL, 1.1 eq.). The mixture was stirred for 20 min. at room temperature and then cooled in an ice bath. DBU (60.1 mL, 3 eq.) was slowly added. After stirring for 20 min. in the ice bath, the reaction was complete and the mixture was acidified with 1N HCl (color changes from dark brown to yellow). Then 2.4 L of ice and water were added, stirred for a few minutes, then the precipitate was filtered and rinsed with water (giving 64 g of crude wet product). The solid was dissolved in 750 mL of dichloromethane (dried over MgSO4, filtered) and 300 g of silica gel was added. The solvent was evaporated to near dryness (silica gel a bit sticky) and the residue was applied on top of a silica gel plug (sintered glass funnel) eluted with 10% EtOAc/CH2 Cl2, giving after evaporation of the solvent and swish in ethyl acetate, 36.6 g (58%) of the title compound.
Quantity
27.4 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
30.8 mL
Type
reactant
Reaction Step One
Quantity
630 mL
Type
solvent
Reaction Step One
Name
Quantity
60.1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
2.4 L
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
750 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

To a solution of phenylacetic acid (27.4 g, 201 mmol) and 2-bromo-1-(4-(methylsulfonyl)phenyl)ethanone (Example 9, Step 1) (60 g, 216 mmol, 1.075 eq.) in acetonitrile (630 mL) at 25° C. was added slowly triethylamine (30.8 mL, 1.1 eq.). The mixture was stirred for 20 min. at room temperature and then cooled in an ice bath. DBU (60.1 mL, 3 eq.) was slowly added. After stirring for 20 min. in the ice bath, the reaction was complete and the mixture was acidified with IN HCl (color changes from dark brown to yellow). Then 2.4 L of ice and water were added, stirred for a few minutes, then the precipitate was filtered and rinsed with water (giving 64 g of crude wet product). The solid was dissolved in 750 mL of dichloromethane (dried over MgSO4, filtered) and 300 g of silica gel was added. The solvent was evaporated to near dryness (silica gel a bit sticky) and the residue was applied on top of a silica gel plug (sintered glass funnel) eluted with 10% EtOAc/CH2Cl2, giving after evaporation of the solvent and swish in ethyl acetate, 36.6 g (58%) of the title compound.
Quantity
27.4 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
30.8 mL
Type
reactant
Reaction Step One
Quantity
630 mL
Type
solvent
Reaction Step One
Name
Quantity
60.1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
2.4 L
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
750 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rofecoxib
Reactant of Route 2
Reactant of Route 2
Rofecoxib
Reactant of Route 3
Rofecoxib
Reactant of Route 4
Rofecoxib
Reactant of Route 5
Reactant of Route 5
Rofecoxib
Reactant of Route 6
Rofecoxib

Citations

For This Compound
51,600
Citations
LJ Scott, HM Lamb - Drugs, 1999 - search.ebscohost.com
… rofecoxib up to doses of 1000mg.▴ In 4 large double-blind randomised trials performed in patients with osteoarthritis, rofecoxib … In addition, rofecoxib showed similar clinical efficacy to …
Number of citations: 194 search.ebscohost.com
JL Hillson, DE Furst - Expert opinion on pharmacotherapy, 2000 - Taylor & Francis
… that rofecoxib will have less GI toxicity than other less selective NSAIDs. In clinical trials, rofecoxib … In trials that compare rofecoxib with ibuprofen, diclofenac and indomethacin, less GI …
Number of citations: 28 www.tandfonline.com
P Jüni, L Nartey, S Reichenbach, R Sterchi, PA Dieppe… - The lancet, 2004 - thelancet.com
… Our findings indicate that rofecoxib should have been withdrawn several years earlier. The reasons why manufacturer and drug licensing authorities did not continuously monitor and …
Number of citations: 178 www.thelancet.com
M Burnier - Expert opinion on drug safety, 2005 - Taylor & Francis
… were observed with rofecoxib than with naproxen … of rofecoxib. Since then, several case-control studies have reinforced the hypothesis according to which the administration of rofecoxib …
Number of citations: 43 www.tandfonline.com
MR Weir, RS Sperling, A Reicin, BJ Gertz - American Heart Journal, 2003 - Elsevier
… rofecoxib, a selective COX-2 inhibitor, have substantially contributed to our understanding of this scientific area. Rofecoxib … thrombotic events within the rofecoxib development program. …
Number of citations: 164 www.sciencedirect.com
…, Rofecoxib/Ibuprofen Comparator Study … - Archives of internal …, 2000 - jamanetwork.com
… rofecoxib with that of ibuprofen; a smaller placebo group was included to confirm that rofecoxib … Thus, the allocation was 1:4:4:4 for placebo, both doses of rofecoxib, and ibuprofen. The …
Number of citations: 354 jamanetwork.com
AL Weaver - Clinical therapeutics, 2001 - Elsevier
Background: Rofecoxib is a member of a subgroup of … of and clinical experience with rofecoxib, and the role of COX-2—… , the data indicate that rofecoxib is an effective analgesic agent …
Number of citations: 85 www.sciencedirect.com
…, Phase II Rofecoxib Rheumatoid Arthritis Study Group - Clinical …, 1999 - Elsevier
… nificantly fewer patients in the 25mg and 50-mg rofecoxib groups … rofecoxib 25 and 50 mg once daily was effective and generally welltolerated in patients with RA. Key words: rofecoxib, …
Number of citations: 171 www.sciencedirect.com
…, Rofecoxib Osteoarthritis Endoscopy Study Group - Gastroenterology, 1999 - Elsevier
… of 2.5% for the rofecoxib and placebo groups and 15… rofecoxib and placebo were established not for this study alone, but rather for a combined analysis of clinical studies with rofecoxib, …
Number of citations: 618 www.sciencedirect.com
MJ Langman, DM Jensen, DJ Watson, SE Harper… - Jama, 1999 - jamanetwork.com
… rofecoxib vs NSAIDs.DesignPrespecified analysis of all 8 double-blind, randomized phase 2b/3 rofecoxib … Main Outcome MeasureCumulative incidence of PUBs for rofecoxib vs NSAIDs…
Number of citations: 891 jamanetwork.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.